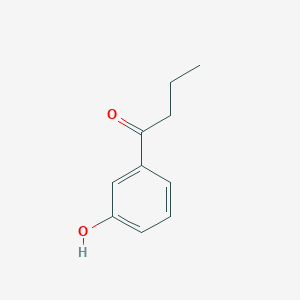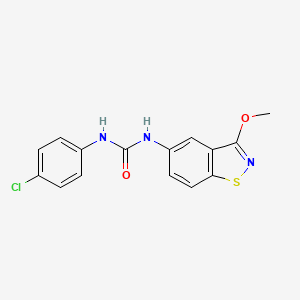
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of a chlorophenyl group and a benzothiazole moiety in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea typically involves the reaction of 4-chloroaniline with 3-methoxy-1,2-benzothiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorophenyl and benzothiazole groups suggests potential interactions with hydrophobic pockets and aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(1,2-benzothiazol-5-yl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea: The methyl group may influence its lipophilicity and pharmacokinetic properties.
Uniqueness
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is unique due to the presence of both the chlorophenyl and methoxybenzothiazole groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Properties
CAS No. |
104121-59-7 |
|---|---|
Molecular Formula |
C15H12ClN3O2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-14-12-8-11(6-7-13(12)22-19-14)18-15(20)17-10-4-2-9(16)3-5-10/h2-8H,1H3,(H2,17,18,20) |
InChI Key |
RMXQCLFWCYNQPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


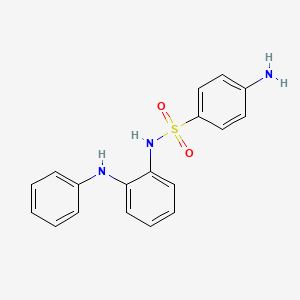

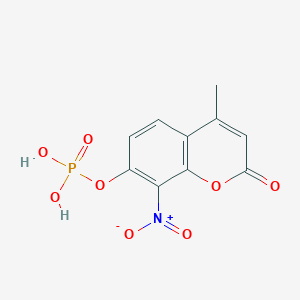

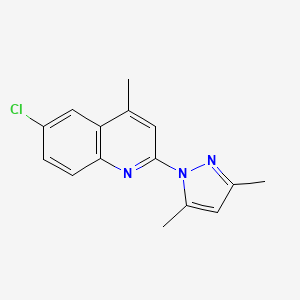
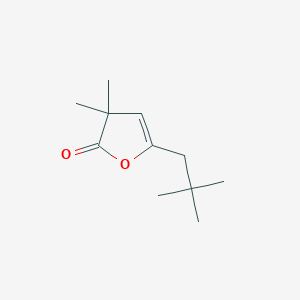
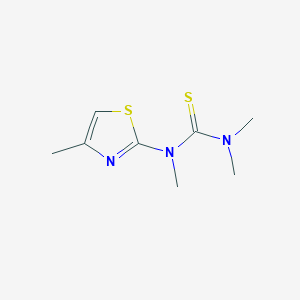
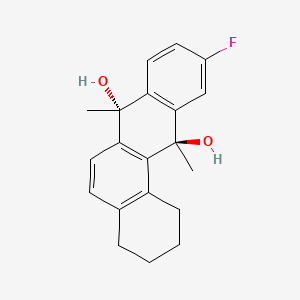

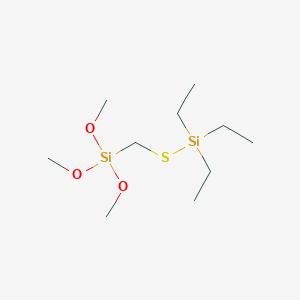
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

